N-(2-chloro-5-nitrophenyl)formamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

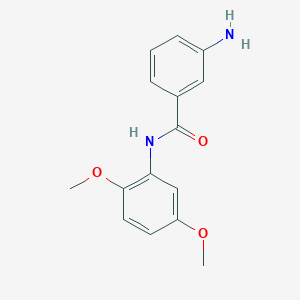

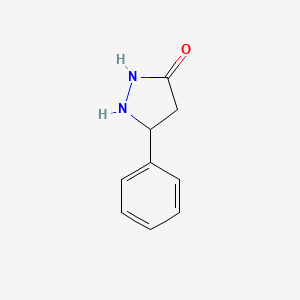

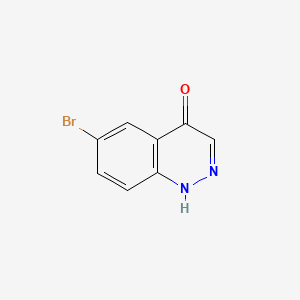

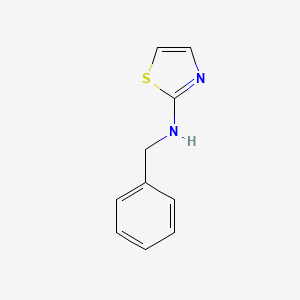

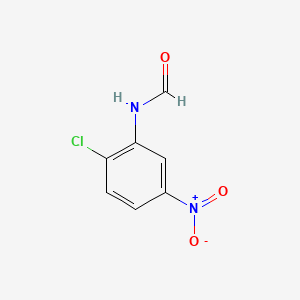

“N-(2-chloro-5-nitrophenyl)formamide” is a chemical compound with the molecular formula C7H5ClN2O3 . Its molecular weight is 200.579 . The IUPAC Standard InChIKey for this compound is CRCYQFWNUVRVCO-UHFFFAOYSA-N .

Molecular Structure Analysis

The molecular structure of “this compound” can be viewed as a 2D Mol file or as a computed 3D SD file . The 3D structure may provide more insights into the spatial arrangement of atoms and the shape of the molecule.Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature . More detailed physical and chemical properties were not found in the web search results.Scientific Research Applications

Synthetic Chemistry Applications

N-(2-chloro-5-nitrophenyl)formamide and its derivatives have been explored in synthetic chemistry for the synthesis of various compounds. For instance, the synthesis of N-[2-[(4,6-dimethoxypyrimidin-2-yl)(hydroxy)methyl]phenyl]substituted formamide derivatives, starting from 2-(2-nitrophenyl)acetonitrile, has been reported. These derivatives were evaluated for their herbicidal activities, although they showed no significant activities at tested concentrations (Li Yuan-xiang, 2011). Another study demonstrated the use of gold nanoparticles on NiO to catalyze the one-pot N-formylation of amines with methanol and molecular oxygen, producing formamide derivatives with a selectivity of 90% (T. Ishida & M. Haruta, 2009).

Materials Science and Photoluminescence

In materials science, this compound derivatives have been studied for their potential in photoluminescence. Functional π-extended fluorene derivatives containing nitro groups, among others, were synthesized. These compounds exhibited high fluorescence quantum yields, with the nitro-group-containing diphenylfluorene showing a quantum yield higher than previously reported for similar fluorophores. This compound also displayed a significant Stokes’ shift with green to orange emission, showcasing its potential in photoluminescent applications (Hidehiro Kotaka, G. Konishi, & K. Mizuno, 2010).

Chemical Sensing

Chemical sensing is another area where this compound derivatives find applications. A study developed structurally simple N-nitrophenyl benzamide derivatives as chemosensors for cyanide in aqueous environments. These compounds exhibited high selectivity toward CN−, highlighting their practicality in monitoring cyanide concentrations in water samples (Yue Sun, Guofeng Wang, & W. Guo, 2009).

Safety and Hazards

The safety information available indicates that “N-(2-chloro-5-nitrophenyl)formamide” is potentially dangerous. It has been assigned the GHS pictograms GHS06, GHS08, and GHS09 . The hazard statements associated with this compound are H302, H311, H317, H341, H350, and H411 . Precautionary measures include P201, P202, P261, P264, P270, P272, P273, P280, P281, P301+P312, P302+P352, P308+P313, P312, P330, P333+P313, P361, P363, P391, P405, and P501 .

Properties

IUPAC Name |

N-(2-chloro-5-nitrophenyl)formamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O3/c8-6-2-1-5(10(12)13)3-7(6)9-4-11/h1-4H,(H,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRCYQFWNUVRVCO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])NC=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90201908 |

Source

|

| Record name | Formamide, N-(2-chloro-5-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90201908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53666-48-1 |

Source

|

| Record name | Formamide, N-(2-chloro-5-nitrophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053666481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Formamide, N-(2-chloro-5-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90201908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.